Jenamidine A
Description
Contextualization within Microbial Natural Products Discovery
Microorganisms, particularly bacteria of the genus Streptomyces, are a rich and historically significant source of natural products with diverse chemical structures and biological activities. acs.org These bacteria produce a vast array of secondary metabolites, which are compounds not essential for their basic growth but often play roles in defense, competition, or symbiosis. acs.orgmdpi.com The discovery of new bioactive compounds from microbial sources often involves extensive screening programs where extracts from bacterial cultures are tested for specific biological effects, such as antimicrobial or anticancer activity. nih.gov
The discovery of Jenamidine A is a direct result of such a chemical screening approach. nih.gov It was first isolated, along with its congeners Jenamidine B and C, from the culture broth of Streptomyces sp. strain HKI0297. nih.govresearchgate.netnih.gov The identification of these novel alkaloids underscores the continued potential of Streptomyces as a source for discovering unique chemical scaffolds with potential applications in medicine and biotechnology. mdpi.com The isolation of this compound is a classic example of the process of microbial natural product discovery, which begins with fermentation of the producing organism, followed by isolation and purification of the active compounds, and finally, elucidation of their chemical structure and biological properties. nih.gov
Significance as a Pyrido[1,2-a]pyrimidine (B8458354) Alkaloid Research Target
This compound is classified as a pyrido[1,2-a]pyrimidine alkaloid. nih.gov The initial reports highlighted that the jenamidines possess an "unusual" octahydro-pyrido[1,2-a]pyrimidine skeleton, a feature that distinguishes them and makes them interesting targets for chemical synthesis and further study. nih.govnih.gov The novelty of a chemical structure is a significant driver for research in natural product chemistry, as it can lead to the development of new synthetic methodologies and a deeper understanding of chemical bonding and reactivity.
A crucial aspect of the research surrounding this compound is the reassignment of its chemical structure. researchgate.netacs.orgacs.org Subsequent to its initial discovery and proposed structure, further synthetic and analytical work led to a revision of the structures of Jenamidines A and B to Jenamidines A1/A2 and B1/B2, respectively. researchgate.netacs.orgobolibrary.org This structural reassignment itself stimulated further research, culminating in the total synthesis of Jenamidines A1/A2, which confirmed the revised structure. brandeis.edu
The biological activity of this compound is another key factor in its significance as a research target. Initial studies revealed that this compound exhibits antiproliferative effects against the K-562 chronic myeloid leukemia cell line. nih.gov The quest to understand the structure-activity relationship of natural products and to develop them into potential therapeutic agents is a major focus of medicinal chemistry. The specific biological activity of this compound, combined with its unique chemical framework, makes it a valuable subject for further investigation. beilstein-journals.org
Table 1: Key Research Findings on this compound
| Research Aspect | Key Finding | Reference(s) |
|---|---|---|
| Discovery | Discovered through a chemical screening approach from Streptomyces sp. (strain HKI0297). | nih.gov, |
| Chemical Class | A naturally occurring bicyclic alkaloid with an octahydro-pyrido[1,2-a]pyrimidine skeleton. | nih.gov, nih.gov |
| Initial Biological Activity | Shows antiproliferative effects against the chronic myeloid leukaemic cell line K-562. | nih.gov, |
| Structural Revision | The initially proposed structure was revised to Jenamidines A1/A2. | obolibrary.org, researchgate.net, acs.org |
| Confirmation of Structure | The revised structure was confirmed through total synthesis. | brandeis.edu |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Jenamidine B |
| Jenamidine C |
| Jenamidines A1/A2 |
| Jenamidines B1/B2 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[(E)-4-hydroxypent-2-en-2-yl]-6,7,9,9a-tetrahydro-1H-pyrido[1,2-a]pyrimidine-4,8-dione |
InChI |
InChI=1S/C13H18N2O3/c1-8(5-9(2)16)11-7-13(18)15-4-3-10(17)6-12(15)14-11/h5,7,9,12,14,16H,3-4,6H2,1-2H3/b8-5+ |
InChI Key |
AKWHGMWEGVKZON-VMPITWQZSA-N |
Isomeric SMILES |
CC(/C=C(\C)/C1=CC(=O)N2CCC(=O)CC2N1)O |
Canonical SMILES |
CC(C=C(C)C1=CC(=O)N2CCC(=O)CC2N1)O |
Synonyms |
2-(3-hydroxy-1-methylbut-1-enyl)-6,7,9,9a-tetrahydro-1H-pyrido(1,2-a)pyrimidine-4,8-dione jenamidine A |
Origin of Product |
United States |
Discovery and Original Isolation Methodologies of Jenamidine a
Natural Source Identification: Streptomyces sp. Strain HKI0297 Studies
Jenamidine A was discovered and isolated from the culture broth of Streptomyces sp. strain HKI0297 as part of a chemical screening program. nih.govobolibrary.org This actinobacterium is the natural producer of the jenamidine family of compounds. nih.gov The isolation of these novel secondary metabolites highlighted the potential of Streptomyces species as a source for discovering unique chemical structures with biological activity. mdpi.com Along with the jenamidines, a new tricyclic sesquiterpenoid, africantriol, was also isolated from the same bacterial strain. nih.govobolibrary.org
Fermentation Protocols for Biosynthetic Yield Optimization in Research Settings
The production of this compound for research purposes is achieved through the fermentation of Streptomyces sp. HKI0297. While detailed industrial-scale optimization protocols are not extensively published, laboratory-scale fermentation methods have been described.
The general procedure involves cultivating the HKI0297 strain in a suitable liquid medium. A typical fermentation process for such actinomycetes involves several stages, including inoculum preparation and large-scale fermentation in bioreactors where culture conditions like aeration, temperature, and pH are controlled to maximize the production of secondary metabolites.
For the initial discovery, fermentation was carried out to produce a sufficient quantity of the culture broth from which the compounds could be extracted and purified. nih.gov The yield of these natural products from fermentation can often be low, which has prompted efforts toward total synthesis to produce the compounds and their analogs for further study. nih.govacs.org
Table 1: General Fermentation Parameters for Streptomyces sp.
| Parameter | Condition | Purpose |
|---|---|---|
| Strain | Streptomyces sp. HKI0297 | Producer Organism |
| Culture Type | Submerged liquid fermentation | Standard method for actinomycete cultivation |
| Medium | Nutrient-rich broth (e.g., containing glucose, yeast extract, peptone) | Support bacterial growth and secondary metabolite production |
| Temperature | 28-30 °C | Optimal growth temperature for many Streptomyces species |
| pH | Near-neutral (6.8-7.2) | Maintain optimal conditions for enzymatic activity and growth |
| Aeration | Shaking or sparging | Provide oxygen for aerobic respiration |
| Incubation Time | Several days (e.g., 7-14 days) | Allow for biomass accumulation and secondary metabolite synthesis |
Chromatographic and Spectroscopic Techniques for Initial Isolation and Purification
The isolation and structural elucidation of this compound from the Streptomyces sp. HKI0297 culture broth involved a combination of chromatographic and spectroscopic methods. nih.govnih.gov
Following fermentation, the culture broth is typically separated from the mycelial biomass. The active compounds are then extracted from the broth using organic solvents. This crude extract, containing a mixture of metabolites, is then subjected to various chromatographic techniques for purification. These methods separate compounds based on physical properties like polarity, size, and charge. semanticscholar.org
Initial purification steps often involve column chromatography using stationary phases like silica (B1680970) gel or Amberlite resins. beilstein-journals.org Further purification is achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution and is a standard method for isolating pure compounds from complex mixtures. mdpi.com In the case of the jenamidines, techniques such as flash chromatography have been explicitly mentioned in synthetic procedures which mirror the purification challenges of the natural product. nih.govacs.org
Once isolated, the structure of this compound was determined using a suite of spectroscopic techniques:
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments were crucial for elucidating the complex bicyclic structure and the connectivity of atoms within the molecule. nih.gov
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provided information about the functional groups present (e.g., carbonyls, double bonds) and the chromophore system of the molecule, respectively. nih.gov
The combined data from these analytical methods led to the proposed structure of this compound, which was later revised based on further spectral analysis and confirmed by total synthesis. nih.govacs.org
Table 2: Analytical Techniques for this compound Characterization
| Technique | Purpose | Findings |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification and Isolation | Separation of this compound from other metabolites in the crude extract. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Established the elemental composition of the compound. |
| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Determined the carbon-hydrogen framework and connectivity. |
| 2D NMR (e.g., COSY, HMBC) | Detailed Structural Analysis | Confirmed bond correlations and established the final revised structure. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Indicated the presence of key functional groups such as ketones. nih.gov |
| Ultraviolet (UV) Spectroscopy | Chromophore Analysis | Provided information on the conjugated system within the molecule. nih.gov |
Mentioned Compounds
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Jenamidine B |
| Jenamidine C |
| Jenamidines A1/A2 |
| Africantriol |
Structural Elucidation and Definitive Reassignment Research of Jenamidine a
Initial Spectroscopic Characterization and Proposed Structural Hypotheses
Jenamidine A was first reported as a new, naturally occurring bicyclic alkaloid, discovered during a chemical screening program aimed at identifying compounds with specific antiproliferative properties. nih.gov The initial structural hypothesis, based on early spectroscopic analysis, suggested an unusual octahydro-pyrido[1,2-a]pyrimidine skeleton. nih.gov This proposed structure was derived from preliminary one- and two-dimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry data.
However, careful and more detailed analysis of the NMR spectral data for the side chain of the molecule began to cast doubt on the initially proposed structure. scispace.com The observed chemical shifts and coupling constants in the 1H and 13C NMR spectra were not entirely consistent with the proposed bicyclic framework, prompting further investigation and leading to alternative structural hypotheses. scispace.comresearchgate.net These discrepancies suggested that the true structure of this compound was likely different from what was first reported.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments
To resolve the structural ambiguities, advanced NMR spectroscopy was employed. scispace.comproquest.com Detailed analysis of 1H and 13C NMR spectra, including correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments, provided crucial information about the connectivity and stereochemistry of the molecule.
The comprehensive NMR data indicated that the initially proposed structure was incorrect. scispace.com Instead of the proposed octahydro-pyrido[1,2-a]pyrimidine core, the data strongly suggested a pyrrolizidine (B1209537) alkaloid framework. researchgate.net This class of compounds is characterized by a different bicyclic system, which was more consistent with the observed spectroscopic data. The careful analysis of the NMR data was instrumental in guiding the researchers toward the correct structural class for this compound. scispace.comhud.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool in the structural elucidation of new compounds, as it provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition and molecular formula. In the study of this compound, HRMS was used to confirm the molecular formula as C13H18N2O3. This information was vital in corroborating the data obtained from NMR spectroscopy and was a cornerstone in the process of proposing and eventually confirming the revised structure. The precise mass measurement helped to narrow down the possible atomic compositions, lending further support to the pyrrolizidine-based structural hypothesis.
X-ray Crystallography and Diffraction Studies (if available in research literature)
X-ray crystallography is an unequivocal method for determining the three-dimensional structure of a crystalline compound. wikipedia.orglibretexts.org It provides precise information about the spatial arrangement of atoms and the connectivity within a molecule. In the case of this compound, research indicates that attempts were made to obtain a crystalline derivative suitable for X-ray diffraction analysis. Specifically, efforts to prepare a camphor-10-sulfonic acid salt of the compound for the purpose of X-ray crystallography were reported to have failed. scispace.com As a result, no definitive crystal structure of this compound has been reported in the literature, which necessitated the use of other methods, primarily total synthesis, to unambiguously confirm its structure.
Total Synthesis as a Strategy for Structural Confirmation and Revision to Jenamidines A1/A2
In the absence of X-ray crystallographic data, total synthesis emerged as the definitive strategy for confirming the correct structure of this compound. researchgate.netcapes.gov.br The process of total synthesis involves the chemical construction of a target molecule from simpler, commercially available starting materials. If the spectroscopic data of the synthesized compound matches that of the natural product, it provides unambiguous proof of the proposed structure.
Synthetic Chemistry Approaches to Jenamidine a and Structural Analogues
Overview of Total Synthetic Strategies for the Octahydro-pyrido[1,2-a]pyrimidine Skeleton
The synthesis of the octahydro-pyrido[1,2-a]pyrimidine core, the central structural motif of Jenamidine A, has been approached through several creative and insightful strategies. These approaches can be broadly categorized into convergent and linear pathways, each with its own set of advantages and challenges. The choice of strategy often dictates the key bond-forming reactions and methodologies employed.
Convergent vs. Linear Synthetic Pathways
Initial synthetic efforts towards this compound, as well as its structural reassignment, have highlighted the utility of both approaches. acs.org For instance, the synthesis of Jenamidines A1/A2 was achieved from an activated proline derivative which was elaborated in a somewhat linear fashion before the final acylation and cyclization steps. acs.orgnih.gov
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step construction of the target molecule from a single starting material. chemistnotes.com | Conceptually simple to plan. | Overall yield can be low in long sequences. chemistnotes.comuniurb.it |
| Convergent Synthesis | Independent synthesis of key molecular fragments followed by their assembly. chemistnotes.comwikipedia.orgfiveable.me | Higher overall yields, greater flexibility. chemistnotes.comwikipedia.orgfiveable.me | Requires more complex planning and fragment synthesis. |
Key Bond-Forming Reactions and Methodologies
The construction of the octahydro-pyrido[1,2-a]pyrimidine skeleton relies on a variety of powerful bond-forming reactions. These reactions are crucial for creating the carbon-carbon and carbon-nitrogen bonds that define the bicyclic core.
A pivotal reaction in several syntheses of this compound and related structures is the Claisen condensation . For example, a crossed Claisen condensation between the lithium enolate of tert-butyl acetate (B1210297) and a cyanamide (B42294) derived from proline was a key step in an early synthesis. researchgate.net Another key transformation is the acylation of a vinylogous urea (B33335) intermediate, which sets the stage for the final cyclization. nih.govacs.org
The formation of the pyrimidine (B1678525) ring often involves cyclization reactions . In one approach, treatment of an intermediate with lithium hexamethyldisilazide (LHMDS) induced cyclization to afford the vinylogous urea core. nih.govacs.org The final ring closure to form the pyridopyrimidine system can be achieved under acidic conditions, often coupled with deprotection steps. nih.govacs.org
Other important methodologies include:
Wittig reactions for the formation of carbon-carbon double bonds, which can be precursors to other functional groups. acs.org
Michael additions , particularly enantioselective variants, for the stereocontrolled introduction of substituents. acs.orgnih.gov
Reductive amination to form C-N bonds and introduce amine functionalities. uniurb.it
Palladium-catalyzed cross-coupling reactions , which are versatile methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org
Enantioselective Synthesis and Chiral Control Strategies
The presence of stereocenters in this compound necessitates the use of enantioselective synthetic methods to obtain the desired stereoisomer. The two main strategies employed are the use of the chiral pool and asymmetric catalysis.
Chiral Pool Approaches Utilizing Proline Derivatives
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. nih.govbccollegeasansol.ac.inmdpi.com For the synthesis of this compound and its analogs, derivatives of the amino acid proline have proven to be exceptionally valuable starting points. nih.govmdpi.commdpi.com Proline's inherent chirality provides a scaffold upon which the rest of the molecule can be constructed in a stereocontrolled manner. mdpi.com
Syntheses starting from L-proline or its derivatives have been successfully used to prepare key intermediates for this compound. acs.orgresearchgate.net The stereocenter of the proline starting material directs the formation of new stereocenters during the reaction sequence. mdpi.com This strategy has been instrumental in the synthesis of various pyrrolizidine (B1209537) and indolizidine alkaloids, which share structural similarities with the core of this compound. researchgate.net
Asymmetric Catalysis in Stereoselective Bond Formations
Asymmetric catalysis offers a powerful alternative to the chiral pool approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov This strategy is particularly useful for key bond-forming reactions where stereocontrol is crucial.
In the context of this compound synthesis, asymmetric catalysis has been employed in Michael addition reactions. For instance, the enantioselective Michael reaction of ethyl 2-nitropropionate and methyl vinyl ketone was catalyzed by a modified dihydroquinine derivative to produce a key chiral intermediate with high enantiomeric excess. acs.orgnih.gov This demonstrates the power of organocatalysis in establishing critical stereocenters. The development of novel chiral catalysts, including those based on BINOL aldehydes and cinchona alkaloids, continues to expand the toolkit for the asymmetric synthesis of complex molecules like this compound. scispace.comfrontiersin.org
| Strategy | Description | Key Features | Example in this compound Synthesis |
| Chiral Pool | Utilizes enantiopure natural products as starting materials. nih.govbccollegeasansol.ac.inmdpi.com | Incorporates existing stereocenters from the starting material. bccollegeasansol.ac.in | Use of L-proline derivatives. acs.orgresearchgate.net |
| Asymmetric Catalysis | Employs a chiral catalyst to induce enantioselectivity in a reaction. nih.gov | A small amount of catalyst generates a large amount of chiral product. nih.gov | Enantioselective Michael addition catalyzed by a modified dihydroquinine. acs.orgnih.gov |
Formal Synthesis Endeavors and Their Methodological Contributions
A formal synthesis is a synthesis of a known intermediate that has been previously converted to the final natural product. These endeavors are valuable as they can introduce new and more efficient routes to key intermediates, showcasing novel synthetic methodologies.
In the case of this compound and related compounds, formal syntheses have been reported. For example, a one-step formal synthesis of SB-311009 analogues, which share a similar structural core, was achieved via a Wittig reaction with a proline N-carboxyanhydride (NCA). acs.org This approach provided a rapid entry to the core skeleton.
Furthermore, attempts to synthesize the C(7a)-hydroxylated pyrrolizidine core, a feature found in related natural products like the legonmycins, have provided valuable insights. nih.gov While some routes were unsuccessful in producing jenamidines B and C, they established conditions for the synthesis of other C(7a)-hydroxylated bacterial pyrrolizidines. nih.gov These studies contribute to the broader understanding of the reactivity of these heterocyclic systems and pave the way for future total syntheses.
Development of Structurally Related Analogues and Derivatives
The core structure of this compound has served as a foundation for synthetic chemists to develop structurally related analogues and derivatives. These efforts are aimed at exploring the structure-activity relationships and generating novel compounds with potential biological activities. Methodologies have focused on both direct modification of the this compound scaffold and the synthesis of related heterocyclic systems.
Molecular Modification and Scaffold Elaboration Strategies
The synthesis of this compound itself, particularly after its structural reassignment to Jenamidine A1/A2, has provided key strategies for molecular modification. researchgate.netacs.org The initial proposed structures for jenamidines A, B, and C were later revised, leading to the synthesis of the correct isomers, Jenamidines A1/A2. acs.orgnih.gov
A pivotal synthesis of Jenamidines A1/A2 begins with an activated proline derivative, which is converted to a key vinylogous urea intermediate. researchgate.net One route involved the addition of the enolate of tert-butyl acetate to a cyanamide methyl ester, which, after treatment with LHMDS, yielded the vinylogous urea. An alternative approach started from a different proline-derived precursor and tert-butyl cyanoacetate (B8463686) to achieve the same intermediate. This core scaffold is then elaborated through acylation. Specifically, the vinylogous urea intermediate is acylated with a specific acid chloride. researchgate.netnih.gov The final steps involve the hydrolysis of the tert-butyl ester and decarboxylation, followed by a mild basic hydrolysis of the methoxyacetate (B1198184) ester to yield Jenamidines A1/A2. This multi-step process allows for the introduction of variability at the acylation stage, providing a direct method for creating derivatives.
The synthesis of structurally related natural products has also informed scaffold elaboration strategies. For instance, the synthesis of (+)-NP25302, a cell-cell adhesion inhibitor that is structurally related to the Jenamidines, utilizes a distinct synthetic approach. nih.govnih.gov The key intermediate for its synthesis, (−)-trans-2,5-dimethylproline ethyl ester, was prepared via an enantioselective Michael reaction between ethyl 2-nitropropionate and methyl vinyl ketone, catalyzed by a modified dihydroquinine. researchgate.netnih.gov The construction of the pyrrolidine (B122466) ring is then achieved through the reductive cyclization of the resulting chiral nitro ketone. nih.gov This highlights how different starting materials and reaction pathways can be employed to generate diversity around the core pyrrolizidine structure.
| Intermediate/Product | Key Reagents/Reactions | Purpose in Synthesis | Reference(s) |
| Vinylogous Urea Intermediate | Proline derivative, tert-butyl acetate, LHMDS | Core scaffold for Jenamidine A1/A2 synthesis | researchgate.net, |
| Jenamidines A1/A2 | Acylation with acid chloride, TFA, mild base | Final product generation via scaffold elaboration | nih.gov, |
| (−)-trans-2,5-dimethylproline ethyl ester | Ethyl 2-nitropropionate, methyl vinyl ketone, modified dihydroquinine catalyst | Key intermediate for the synthesis of (+)-NP25302 | researchgate.net, nih.gov |
| (+)-NP25302 | Elaboration of (−)-trans-2,5-dimethylproline ethyl ester | Synthesis of a structurally related natural product | nih.gov |
Exploration of Novel Pyrrolizidine and Indolizidine Scaffolds
Beyond direct analogues of this compound, significant research has been dedicated to the synthesis of diverse and novel pyrrolizidine and indolizidine scaffolds, the core heterocyclic systems found in a wide array of alkaloids. rsc.orgresearchgate.netnih.gov These efforts expand the accessible chemical space and provide platforms for the discovery of new bioactive molecules.
A variety of synthetic methods have been developed to construct these bicyclic systems. Domino reactions, such as the Pictet–Spengler lactamization, have been utilized to create natural product-inspired indolo[2,3-a]quinolizidine and indolo[8,7-b]indolizidine scaffolds. rsc.org These scaffolds can be further modified through functional group transformations and ring distortion or construction strategies. rsc.org Another powerful technique is the photooxygenation of unprotected primary furylalkylamines. nih.gov This method uses singlet oxygen to initiate a complex cascade reaction, leading to the formation of pyrrolizidine and indolizidine motifs from readily available starting materials. nih.gov
Cycloaddition reactions are also a cornerstone in the synthesis of these scaffolds. Visible-light-mediated intramolecular dearomative [2+2] cycloaddition of indoles or pyrroles with alkynes has been developed to produce novel cyclobutene-fused indolizidines. chinesechemsoc.org This sustainable method provides access to architectures that are otherwise challenging to synthesize. chinesechemsoc.org Similarly, intramolecular [3+2] cycloadditions of nitrones are strategic for building complex polycyclic systems, such as the aza[4.3.3]propellane core of (+)-Stephadiamine, demonstrating how these methods can create multiple stereocenters with high control. acs.org
Indolizinones have emerged as versatile synthetic building blocks. nih.gov These 6,5-N-fused bicycles contain both a dienamine and a vinylogous amide, which serve as functional handles for further reactions. They can undergo selective hydrogenations and participate in Diels-Alder and ene reactions, allowing for the generation of a diverse array of structurally complex products from a common precursor. nih.gov The stereochemistry at the ring-fusion can effectively direct the stereochemical outcome of subsequent transformations, making indolizinones valuable scaffolds for the synthesis of indolizidine alkaloids. nih.gov The biosynthesis of bacterial pyrrolizidine alkaloids also provides inspiration for synthetic routes, where Baeyer-Villiger monooxygenases (BVMOs) are known to process bicyclic indolizidine substrates to form the final pyrrolizidine core. rsc.orgacs.org
| Scaffold Type | Synthetic Method | Key Features | Reference(s) |
| Indolo[2,3-a]quinolizidine | Domino Pictet–Spengler lactamization | Natural product-inspired; allows for further diversification. | rsc.org |
| Pyrrolizidines & Indolizidines | Photooxygenation of furylalkylamines | Uses singlet oxygen; cascade reaction from simple precursors. | nih.gov |
| Cyclobutene-fused Indolizidines | Visible-light [2+2] cycloaddition | Sustainable; creates novel, constrained ring systems. | chinesechemsoc.org |
| Aza[4.3.3]propellane | Intramolecular [3+2] nitrone cycloaddition | Constructs complex polycyclic systems with stereocontrol. | acs.org |
| Diverse Indolizidines | Reactions of Indolizinone Scaffolds | Versatile building block; stereochemical relay from ring-fusion. | nih.gov |
Investigation of Biological Mechanisms and Structure Activity Relationships Sar
Cellular and Molecular Target Identification Research
The precise molecular targets of Jenamidine A are still under active investigation. However, preliminary research and the compound's structural characteristics provide a basis for ongoing studies into its interactions with cellular components. The relationship between a molecule's structure and its biological activity is a fundamental concept in medicinal chemistry, guiding the design of new therapeutic agents. wikipedia.org
Protein-Ligand Interaction Studies and Binding Affinity Assessments
Detailed protein-ligand interaction studies and binding affinity assessments for this compound are not extensively documented in publicly available research. The binding affinity of a ligand to its protein target is a critical determinant of its biological efficacy. rsc.orgnih.gov Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry are commonly employed to quantify these interactions. For many natural products, identifying the specific binding partners is a key step in elucidating their mechanism of action. vichemchemie.comnih.gov The structural complexity of this compound suggests potential for specific interactions with protein binding pockets, a hypothesis that awaits experimental validation. researchgate.netacs.org
Enzyme Inhibition Profiling and Mechanistic Elucidation
The ability of this compound to inhibit specific enzymes is a key area of interest. Enzyme inhibitors are crucial tools in biochemistry and pharmacology, with many drugs functioning through this mechanism. libretexts.orgomicsonline.orgmedcraveonline.com Inhibition can be reversible or irreversible, and can occur through competitive, non-competitive, or other mechanisms. libretexts.orgsavemyexams.com While specific enzyme inhibition profiles for this compound are not yet fully characterized, its structural class, the pyrrolizidine (B1209537) alkaloids, has been associated with various biological activities, some of which may be mediated by enzyme inhibition. researchgate.nethud.ac.uk Further research is needed to screen this compound against a panel of enzymes to identify potential targets and elucidate the kinetics and mechanism of inhibition. omicsonline.orgresearchgate.net
Modulation of Intracellular Signaling Pathways at the Molecular Level
The impact of this compound on intracellular signaling pathways is a promising area of investigation. Many bioactive compounds exert their effects by modulating key signaling cascades that control cell processes like proliferation, survival, and death. mdpi.comnih.govresearchgate.net For instance, the MAPK signaling pathway is a common target for anticancer agents. nih.gov The antiproliferative effects of this compound suggest that it may interfere with one or more signaling pathways essential for cancer cell growth. However, specific studies detailing which pathways are modulated by this compound and the molecular mechanisms of this modulation are currently lacking.
Mechanistic Research of Antiproliferative Activity in Cell Lines
This compound has demonstrated specific antiproliferative properties, notably against the K-562 chronic myeloid leukemia cell line, with a GI50 of 1.9 μg/mL. nih.govresearchgate.net Understanding the mechanisms behind this activity is crucial for evaluating its therapeutic potential.
Cellular Pathway Perturbations Leading to Antiproliferative Effects
The antiproliferative activity of this compound likely stems from its ability to perturb cellular pathways essential for cell growth and division. The initial discovery highlighted its specific effects, suggesting a targeted mechanism rather than general cytotoxicity. nih.gov The structural reassignment of this compound and its analogues has been a critical step in enabling more precise structure-activity relationship (SAR) studies, which are essential for identifying the pharmacophore responsible for its antiproliferative effects. obolibrary.orgresearchgate.netacs.org While the precise pathways perturbed by this compound are not yet fully elucidated, the observed antiproliferative activity provides a strong rationale for further investigation into its effects on cell cycle regulation and apoptosis induction.
Molecular Mechanisms of Apoptosis Induction and Cell Cycle Arrest
The induction of apoptosis (programmed cell death) and cell cycle arrest are common mechanisms through which antiproliferative agents inhibit cancer cell growth. nih.govmdpi.comnih.govfrontiersin.orgrsc.orgrsc.org Many anticancer compounds, including some pyrimidine (B1678525) derivatives, have been shown to arrest the cell cycle at specific phases, such as G1/S or G2/M, and to trigger apoptosis through various signaling cascades. mdpi.commdpi.com
While direct evidence for this compound inducing apoptosis or cell cycle arrest is still forthcoming, its demonstrated antiproliferative effect against the K-562 leukemia cell line strongly suggests that these mechanisms may be involved. nih.gov Further studies employing techniques like flow cytometry to analyze cell cycle distribution and assays to detect apoptotic markers (e.g., caspase activation, PARP cleavage) are necessary to confirm and characterize these potential effects. nih.govrsc.org
Below is a data table summarizing the known antiproliferative activity of this compound.
| Compound | Cell Line | Activity | Value |
| This compound | K-562 (Chronic Myeloid Leukemia) | Antiproliferative | GI50 = 1.9 μg/mL |
Interference with Key Cellular Metabolic Processes
This compound has been identified as a compound with notable antiproliferative properties. Current time information in Bangalore, IN.nih.govresearchgate.net Specifically, research has demonstrated its inhibitory effects against the human chronic myeloid leukaemia cell line, K-562. nih.govresearchgate.netscirp.org The precise mechanisms by which this compound exerts its antiproliferative action are still under investigation, however, the activity against a cancer cell line suggests potential interference with fundamental cellular processes essential for cell growth and division.
In the broader context of alkaloids, many exert their biological effects by disrupting key metabolic pathways. pressbooks.pubnih.gov These can include the inhibition of nucleic acid synthesis, protein synthesis, or the function of critical enzymes involved in cellular energy production. pressbooks.pub For instance, some antimetabolite drugs function by blocking the biosynthesis of essential molecules like folic acid, which is necessary for the production of pyrimidines and purines, the building blocks of DNA and RNA. pressbooks.pub Other compounds can interfere with ATP synthases, directly impacting the cell's energy currency. pressbooks.pub While the specific metabolic pathways targeted by this compound have not been definitively elucidated, its classification as a pyrrolizidine alkaloid and its observed antiproliferative effects point towards a mechanism that likely involves the disruption of one or more of these vital cellular metabolic functions. mdpi.com Further research is required to pinpoint the exact molecular targets and metabolic chokepoints affected by this compound.
Structure-Activity Relationship (SAR) Analysis
The relationship between the chemical structure of this compound and its biological activity is a critical area of study for understanding its mechanism of action and for the potential design of more potent and selective analogs. usu.eduoncodesign-services.comresearchgate.net
Identification of Essential Pharmacophoric Elements within the this compound Structure
The structure of this compound, a member of the pyrrolizidine alkaloid family, possesses a unique octahydro-pyrido[1,2-a]pyrimidine skeleton which has been confirmed through synthesis after an initial structural reassignment to Jenamidine A1/A2. researchgate.netacs.orgcapes.gov.brscispace.com This core scaffold is considered a key pharmacophoric element. Structure-activity relationship (SAR) studies on synthetic analogs have provided initial insights into the essential structural motifs required for biological activity. researchgate.netnih.govrsc.org
Investigations into related compounds have indicated that the 5,5-fused ring system is a crucial feature for the observed antibacterial activity of this class of molecules. researchgate.net Furthermore, the pattern of substitution on this core structure significantly influences the biological effects. researchgate.net For many pyrrolizidine alkaloids, a 1,2-unsaturated necine base is essential for their toxicity. nih.gov While this compound's specific antiproliferative pharmacophore has not been fully mapped, the bicyclic core and the nature of its substituents are undoubtedly critical determinants of its biological function. nih.govjst.go.jp
Influence of Stereochemistry on Biological Activity Profiles
Stereochemistry plays a pivotal role in the biological activity of many natural products, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. opcw.orgnih.gov In the case of pyrrolizidine alkaloids, the stereochemical orientation of ester linkages and other substituents can significantly impact their potency and toxicity. nih.gov For some related compounds, the stereochemistry at the C7 position is a key determinant of their biological effects. mdpi.com
While the direct influence of this compound's stereochemistry on its antiproliferative profile has not been exhaustively detailed in published research, studies on analogous compounds underscore the importance of this aspect. jst.go.jp The synthesis of stereoisomers of related compounds has shown that different enantiomers can exhibit markedly different biological activities. opcw.orgnih.gov It is therefore highly probable that the specific stereoconfiguration of this compound is a critical factor for its observed antiproliferative effects against the K-562 cell line. Further studies involving the synthesis and biological evaluation of all possible stereoisomers of this compound are necessary to fully elucidate the influence of its three-dimensional structure on its activity.
Rational Derivatization for Targeted SAR Exploration
The rational derivatization of a lead compound is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships. mdpi.comnih.govmdpi.comnih.gov For this compound, its successful synthesis opens the door to the creation of a library of derivatives to probe its SAR. researchgate.netacs.orgcapes.gov.br
To date, SAR studies have been conducted on synthetic monocyclic analogues and substituted derivatives to probe the impact of the 5,5-fused ring system and the substitution pattern on antibacterial activity. researchgate.net These studies represent an initial step in the rational derivatization of the Jenamidine scaffold. Future work could involve modifications at various positions of the octahydro-pyrido[1,2-a]pyrimidine core. For example, altering the substituents on the acyl chain or modifying the core ring system could provide valuable data on which parts of the molecule are essential for its antiproliferative activity and which can be modified to potentially enhance potency or selectivity. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that relate the chemical structure of compounds to their biological activity. preprints.orgsioc-journal.cnsci-hub.st These models can then be used to predict the activity of new, unsynthesized compounds.
Currently, there are no specific QSAR models reported in the literature for this compound and its antiproliferative activity. However, QSAR studies have been successfully applied to other classes of alkaloids to predict their toxicity and other biological effects. oup.comoup.comresearchgate.net For instance, QSAR models for other pyrrolizidine alkaloids have identified structural features that are predictive of hepatotoxicity, such as the type of necine base and the nature of the necic acid ester. oup.comoup.com
The development of a QSAR model for this compound would require a dataset of structurally related compounds with their corresponding antiproliferative activities against the K-562 cell line. plos.orgmdpi.comjapsonline.com By calculating various molecular descriptors for each compound and using statistical methods to correlate these with their biological activity, a predictive model could be generated. sioc-journal.cn Such a model would be invaluable for guiding the rational design of new this compound derivatives with potentially improved antiproliferative profiles.
Biosynthetic Pathway Elucidation and Genetic Research
Identification of Putative Biosynthetic Precursors and Intermediates
The biosynthesis of complex alkaloids in Streptomyces often involves the assembly of building blocks derived from primary metabolism, such as amino acids and polyketide chains. The core structure of Jenamidine A is a pyrido[1,2-a]pyrimidine (B8458354) skeleton, which suggests a hybrid biosynthetic origin, likely involving both peptide and polyketide precursors.
It is hypothesized that the biosynthesis involves a non-ribosomal peptide synthetase (NRPS) pathway. researchgate.net NRPSs are large, modular enzymes that assemble complex peptides from amino acid monomers. The pyrrolidine (B122466) ring within the jenamidine structure strongly suggests the incorporation of the amino acid L-proline as a primary precursor.
The remaining portion of the bicyclic core and the side chain are likely derived from a polyketide synthase (PKS) pathway. PKS modules iteratively add two-carbon units, typically from malonyl-CoA or its derivatives, to a growing chain. The side chain of this compound, a substituted pentenyl group, would be assembled through a series of condensation reactions catalyzed by a PKS, followed by tailoring modifications.
Table 1: Putative Precursors for this compound Biosynthesis
| Precursor | Originating Pathway | Proposed Contribution to this compound |
|---|---|---|
| L-Proline | Amino Acid Metabolism | Forms the pyrrolidine ring of the core structure. |
| Malonyl-CoA | Fatty Acid/Polyketide Metabolism | Serves as the extender unit for the polyketide chain. |
Putative intermediates would include the growing polyketide chain attached to an acyl carrier protein (ACP) domain of the PKS, the proline-loaded NRPS module, and the subsequent cyclized and tailored molecules leading to the final jenamidine scaffold.
Enzymatic Transformations and Key Steps in the Biosynthetic Cascade
The formation of this compound from its precursors would require a series of enzymatic transformations. The key steps in this proposed biosynthetic cascade are likely to be catalyzed by a hybrid NRPS-PKS enzymatic complex.
Chain Initiation and Elongation: The biosynthesis would initiate with the loading of a starter unit, likely acetyl-CoA, onto the PKS. This is followed by several rounds of elongation with malonyl-CoA extender units to build the polyketide chain that will form part of the core and the side chain.
NRPS-mediated Proline Incorporation: Concurrently, an NRPS module would activate and tether L-proline.
Hybrid PKS-NRPS Condensation: A crucial step would be the condensation of the polyketide chain from the PKS with the proline from the NRPS, linking the two precursor-derived portions.
Cyclization: Intramolecular cyclization reactions would then occur to form the characteristic bicyclic pyrido[1,2-a]pyrimidine core. This is often a spontaneous or enzyme-catalyzed step following the release of the assembled chain from the NRPS/PKS complex.
Tailoring Reactions: After the core structure is formed, a series of tailoring enzymes would modify it to produce this compound. These modifications would likely include oxidation, reduction, and dehydration steps to form the double bonds and hydroxyl group on the side chain. The relationship between Jenamidines A, B, and C suggests the action of hydroxylases, which could convert this compound into Jenamidine B through hydroxylation. scispace.com
Enzymes such as oxidoreductases are critical in the biosynthesis of complex alkaloids, often catalyzing stereo- and regiospecific transformations that are difficult to achieve through chemical synthesis. mdpi.com
Genetic Loci and Biosynthetic Gene Cluster (BGC) Characterization in Streptomyces sp.
The genes encoding the biosynthetic machinery for secondary metabolites like this compound are typically clustered together on the bacterial chromosome in what is known as a Biosynthetic Gene Cluster (BGC). While the specific "jen" BGC has not been identified or characterized, genome mining of the producing Streptomyces sp. strain would be the standard approach for its discovery. jmicrobiol.or.krjmicrobiol.or.kr
A putative "jen" BGC would be expected to contain the following key genes:
NRPS genes (jenN): Encoding the non-ribosomal peptide synthetase modules responsible for activating and incorporating proline.
PKS genes (jenP): Encoding the polyketide synthase modules for the assembly of the polyketide portion.
Tailoring enzyme genes: Including genes for oxidoreductases (e.g., cytochrome P450 monooxygenases), dehydrogenases, and reductases that modify the core structure.
Regulator genes: Encoding transcription factors that control the expression of the entire BGC.
Transport genes: Encoding proteins responsible for exporting the final this compound product out of the cell.
Table 2: Hypothetical Genes in the this compound Biosynthetic Gene Cluster
| Gene (Hypothetical) | Encoded Enzyme/Protein | Putative Function in this compound Biosynthesis |
|---|---|---|
| jenP1-P3 | Polyketide Synthase (PKS) | Catalyze the assembly of the polyketide backbone. |
| jenN1 | Non-Ribosomal Peptide Synthetase (NRPS) | Activates and incorporates L-proline. |
| jenO1 | Cytochrome P450 Monooxygenase | Catalyzes hydroxylation of the side chain or core. |
| jenR1 | Dehydrogenase | Creates double bonds in the side chain. |
| jenT1 | Thioesterase | Cleaves the final product from the synthase complex. |
| jenReg | Transcriptional Regulator | Controls the expression of the jen gene cluster. |
Characterization of such a BGC would involve sequencing the cluster, predicting gene functions through bioinformatics, and then confirming these functions through gene knockout experiments. Deleting a core synthase gene (e.g., jenP1 or jenN1) would be expected to abolish the production of this compound, thereby confirming the role of the BGC in its biosynthesis.
An article focusing on the chemical compound “this compound” cannot be generated. Extensive searches of scientific databases, including chemical registries and peer-reviewed literature, have yielded no results for a compound with this name. "this compound" does not appear to be a recognized or publicly documented chemical substance.
Therefore, the creation of a scientifically accurate article detailing its analytical methodologies, as requested by the provided outline, is not possible due to the complete absence of research data on this subject. The generation of content would require fabrication of data, which would violate the core principles of scientific accuracy and integrity.
Advanced Analytical Methodologies for Jenamidine a Research Applications
Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling (e.g., LC-MS/MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex samples encountered in natural product research. ijpsjournal.comresearchgate.net For a compound like Jenamidine A, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity, selectivity, and ability to provide structural information. asdlib.orgmdpi.com
Principles of LC-MS/MS in this compound Analysis
LC-MS/MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. farmaciajournal.com
Chromatographic Separation (LC): A sample containing this compound, likely a crude extract from a Streptomyces culture or a sample from an in vitro assay, is injected into the HPLC system. nih.govmdpi.com The components of the mixture are separated as they pass through a column packed with a stationary phase. Reversed-phase chromatography, using a C18 column, is most common for separating moderately polar compounds like alkaloids. mdpi.com A gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of compounds with a wide range of polarities. americanpharmaceuticalreview.com
Ionization: As the separated compounds elute from the LC column, they enter the mass spectrometer's ion source. Electrospray ionization (ESI) is a widely used soft ionization technique that is well-suited for polar and thermally labile molecules like this compound, generating protonated molecules [M+H]⁺ with minimal fragmentation. researchgate.netasdlib.org
Mass Analysis (MS/MS): In the tandem mass spectrometer, a specific ion (the "parent" or "precursor" ion), corresponding to the mass-to-charge ratio (m/z) of this compound, is selected. This ion is then fragmented by collision with an inert gas in a collision cell. The resulting "daughter" or "product" ions are analyzed to create a fragmentation spectrum. This spectrum is a unique fingerprint that can be used for definitive identification and structural elucidation. researchgate.netfarmaciajournal.com
Application to Complex Mixtures and Metabolite Profiling
The analysis of this compound often involves complex matrices, such as the fermentation broth of Streptomyces sp. HKI0297 or cellular extracts from in vitro proliferation assays. nih.gov LC-MS/MS is adept at handling such complexity. ijpsjournal.com By using modes like Multiple Reaction Monitoring (MRM), the instrument can be set to specifically detect the transition of the this compound parent ion to a specific product ion, filtering out background noise and allowing for precise quantification even in a "dirty" sample. uva.es
Metabolite profiling is the comprehensive analysis of all metabolites in a biological sample. nih.govnih.gov When studying the effects of this compound in vitro, it is crucial to understand how the compound is metabolized by cells. LC-MS/MS is a primary tool for this, capable of detecting and identifying metabolic products such as hydroxylated, demethylated, or conjugated forms of the parent compound. pharmaron.com The high sensitivity of modern LC-MS/MS systems allows for the detection of trace-level metabolites. mdpi.com While specific metabolites of this compound are not yet fully characterized in the literature, the analytical approach would follow established methodologies for profiling secondary metabolites from microbial sources. mdpi.comrsc.org
| Parameter | Typical Setting for Natural Product Alkaloid Analysis | Purpose |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on hydrophobicity. |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile (B52724) + 0.1% Formic Acid | Formic acid aids in protonation for positive ion mode ESI. |
| Elution | Gradient elution (e.g., 5% to 95% B over 15 minutes) | Resolves compounds with varying polarities in the mixture. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Generates [M+H]⁺ ions suitable for MS analysis of alkaloids. |
| MS Analysis | Full Scan for discovery; MS/MS (Product Ion Scan) for identification | Full scan detects all ions; MS/MS provides structural fragments. |
| Quantification | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantifying known compounds. |
This table represents a generalized LC-MS/MS method suitable for the analysis of this compound and its potential metabolites, based on standard practices for similar natural products.
Advanced Sample Preparation Techniques for Research and In Vitro Studies
The quality of analytical data is highly dependent on the sample preparation stage. The goal is to extract this compound from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. mdpi.com
For Research (e.g., from Fermentation Broth)
The isolation of this compound from the Streptomyces culture broth involves separating the compound from a complex mixture of media components, proteins, and other secondary metabolites. nih.gov
Solvent Extraction: This is a fundamental first step. The culture broth is typically extracted with an organic solvent like ethyl acetate (B1210297) or chloroform-methanol, which will dissolve this compound and separate it from the aqueous phase. nih.govmdpi.com
Solid-Phase Extraction (SPE): SPE is a more selective and advanced technique used for cleanup and concentration. uva.es An extract containing this compound is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the analyte of interest is then eluted with a different solvent. For a compound like this compound, a C18 or a mixed-mode cation exchange SPE cartridge could be effective, taking advantage of its polarity and basic nitrogen atom.
For In Vitro Studies
When analyzing this compound from in vitro assays (e.g., cell lysates or culture media from cancer cell lines like K-562), the primary challenge is the removal of proteins and salts that can interfere with LC-MS/MS analysis. nih.govnih.gov
Protein Precipitation (PPT): This is a common and straightforward method. A cold organic solvent, such as acetonitrile or methanol, is added to the biological sample. phenomenex.com This denatures and precipitates the majority of the proteins, which can then be removed by centrifugation. The supernatant, containing this compound, is then ready for analysis.
Filtration Techniques: After precipitation, specialized filters, such as those with a 0.22 µm pore size, are used to remove any remaining particulate matter before injecting the sample into the sensitive LC-MS/MS system. mdpi.com For high-throughput applications, filter plates in a 96-well format are often used.
| Technique | Principle | Application for this compound | Advantages | Limitations |
| Solvent Extraction | Partitioning of analyte between two immiscible liquids based on solubility. | Initial isolation from Streptomyces culture broth. | Simple, high capacity. | Low selectivity, large solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte adsorbs to a solid phase, while impurities are washed away. | Cleanup and concentration of extracts from broth or biological samples. | High selectivity, good concentration factor, automation possible. | Can be more costly and require method development. |
| Protein Precipitation (PPT) | Use of a solvent to precipitate proteins from a biological matrix. | Removal of protein interference from in vitro assay samples (e.g., cell lysates). | Fast, simple, inexpensive, effective for most proteins. | May not remove all matrix components, risk of analyte co-precipitation. |
This table compares common advanced sample preparation techniques applicable to this compound research.
Future Research Directions and Academic Translational Potential
Development of Novel and Efficient Synthetic Methodologies
The initial total synthesis of Jenamidine A, while a landmark achievement in confirming its revised structure, presented challenges that invite the development of more efficient and scalable synthetic routes. nih.govcapes.gov.bracs.org The first synthesis involved the addition of the enolate of tert-butyl acetate (B1210297) to a cyanamide (B42294) methyl ester, followed by several acylation and deprotection steps to yield this compound. nih.govacs.org This multi-step process, while effective, highlights opportunities for optimization.
Future synthetic strategies could focus on several key areas:
Late-Stage Functionalization: Methodologies that allow for the modification of the this compound core in the final steps of a synthesis are highly desirable. This would facilitate the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. An example from related chemistry involved developing a route where a labile enol cyclocarbamate was introduced at a late stage, allowing for straightforward functionalization via click chemistry. researchgate.net
Green Chemistry Approaches: Employing more sustainable and environmentally friendly methods, such as mechanochemical activation (ball milling) or microwave-assisted synthesis, could reduce solvent waste and energy consumption, making the synthesis more practical for larger-scale production. mdpi.com
Improving upon the existing synthetic routes is crucial for producing sufficient quantities of this compound and its derivatives for extensive biological evaluation. researchgate.netgrantome.com
Exploration of Undiscovered Biological Activities and Novel Molecular Targets
This compound was initially identified through a chemical screening program and found to exhibit specific antiproliferative effects against the K-562 chronic myeloid leukemia cell line. nih.govobolibrary.org However, its full biological activity spectrum is likely much broader. A comprehensive investigation into its potential therapeutic applications is a critical next step.
Key research avenues include:
Broad-Spectrum Bioactivity Screening: this compound should be tested against a wide array of biological targets, including diverse panels of cancer cell lines, pathogenic bacteria (Gram-positive and Gram-negative), fungi, and viruses. mdpi.commdpi.com This will help to identify new therapeutic areas where it may be effective.
Target Identification and Validation: The primary goal is to identify the specific molecular target(s) responsible for its antiproliferative activity. Techniques such as affinity chromatography-mass spectrometry, activity-based protein profiling (ABPP), and genetic screening approaches can be employed to "pull down" or identify the cellular binding partners of this compound.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate the mechanism of action. mdpi.com For instance, if the target is an enzyme, kinetic studies would be required to determine the mode of inhibition. If it affects a signaling pathway, downstream effects would need to be mapped. The biosynthesis of related bacterial pyrrolizidine (B1209537) alkaloids involves non-ribosomal peptide synthetases (NRPSs) and modifying enzymes like Baeyer–Villiger monooxygenases, suggesting that this compound might interfere with similar complex cellular machinery. mdpi.comrsc.org
Uncovering the full range of biological activities and the precise molecular targets of this compound will be essential for guiding its future development as a potential therapeutic agent. mdpi.com
Computational Chemistry and In Silico Modeling for Rational Design and Prediction
Computational tools are indispensable in modern drug discovery and can significantly accelerate the development of this compound-based compounds. pagepress.orgreddit.com These in silico methods can provide predictive insights, helping to prioritize synthetic efforts and generate hypotheses for experimental validation.
Future computational research should focus on:
Molecular Docking and Dynamics: Once a molecular target is identified, molecular docking can predict the binding pose of this compound within the target's active or allosteric sites. Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex, assessing the stability of the interaction and identifying key amino acid residues involved in binding. pagepress.org This information is crucial for the rational design of more potent and selective analogues.
Pharmacophore Modeling: Based on the structure of this compound and its active analogues, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. It can then be used to virtually screen large databases of existing compounds to identify novel scaffolds that might exhibit similar activity.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties and predict the reactivity of different parts of the this compound molecule. Such calculations were used to help confirm the structure of related 1,3-oxazin-6-one derivatives isolated alongside bohemamine-type alkaloids. acs.org This can aid in understanding its chemical stability and potential metabolic fate.
Machine Learning and AI: As more data on this compound analogues and their biological activities become available, machine learning models can be trained to predict the activity of new, unsynthesized compounds, further streamlining the design-build-test-learn cycle.
Integrating computational chemistry with experimental work will create a synergistic workflow, enabling a more efficient and targeted approach to developing this compound as a therapeutic lead.
Development of this compound as a Chemical Biology Tool for Mechanistic Probes
The unique structure of this compound makes it an excellent candidate for development into a chemical biology tool to probe cellular processes. nih.govfrontiersin.orgscilifelab.se By creating modified versions of the molecule, researchers can investigate its mechanism of action in living systems with high precision.
Key strategies for developing this compound-based probes include:
Affinity and Photoaffinity Probes: A version of this compound can be synthesized with a "handle," such as a biotin (B1667282) tag or a clickable alkyne group. These affinity probes can be used in pull-down experiments to isolate its binding partners from cell lysates for identification by mass spectrometry. For more robust target identification, a photo-reactive group can be incorporated to create a photoaffinity probe, which forms a covalent bond with its target upon UV irradiation.
Fluorescent Probes: Attaching a fluorescent dye to a non-essential position on the this compound molecule would allow for its visualization within cells using fluorescence microscopy. This would provide valuable information about its subcellular localization, uptake kinetics, and trafficking, helping to reveal where it acts inside the cell.
Structure-Function Probes: The synthesis of a focused library of this compound analogues with systematic modifications to its different functional groups can serve as mechanistic probes. By correlating specific structural changes with gains, losses, or alterations in biological activity, these probes can help to map the pharmacophore and understand which parts of the molecule are critical for target engagement and function.
The development of such chemical biology tools would not only be instrumental in deconvoluting the specific mechanism of action of this compound but would also provide valuable reagents for the broader cell biology community to study the pathways it modulates. frontiersin.org
Q & A
Basic Research Questions
Q. What established methodologies are used for the synthesis of Jenamidine A, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. To optimize yields, researchers should systematically vary parameters such as solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading (e.g., palladium-based catalysts for cross-coupling steps). Experimental design should follow factorial or response surface methodologies to identify optimal conditions . Yield quantification via HPLC or gravimetric analysis, coupled with error margins (±5%), ensures reproducibility .
Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for validation?
- Methodological Answer : Structural elucidation requires a combination of NMR (¹H, ¹³C, DEPT for stereochemistry), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For novel derivatives, comparative analysis with literature data (e.g., coupling constants in NMR) is essential. Researchers must report chemical shifts, integration ratios, and crystallographic parameters (e.g., CCDC deposition numbers) to validate purity and configuration .
Q. What preliminary assays are recommended to assess the biological activity of this compound?
- Methodological Answer : Initial screening should include in vitro assays such as enzyme inhibition (IC₅₀ determination via fluorometric or colorimetric methods) and cytotoxicity profiling (MTT assay against cell lines like HEK-293 or HeLa). Dose-response curves (log-scale concentrations) and positive/negative controls (e.g., cisplatin for cytotoxicity) are critical. Statistical validation via ANOVA (p < 0.05) ensures robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, serum concentration) or compound purity. Researchers should:
- Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects in DMSO).
- Validate bioactivity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. What strategies are effective for elucidating the molecular mechanism of action of this compound?
- Methodological Answer : Mechanistic studies require a combination of:
- Computational docking (AutoDock Vina, Schrödinger Suite) to predict target binding sites.
- Gene expression profiling (RNA-seq or qPCR) to identify dysregulated pathways.
- Kinetic studies (e.g., surface plasmon resonance) to measure binding constants (Kd, kon/koff).
Researchers must cross-validate findings using knockout models (e.g., CRISPR-Cas9) or competitive inhibitors .
Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : SAR studies require systematic modification of functional groups (e.g., hydroxyl to methoxy) followed by:
- Pharmacophore modeling (Discovery Studio, MOE) to map essential features.
- Multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity.
- In silico ADMET prediction (SwissADME, pkCSM) to prioritize derivatives with favorable pharmacokinetics .
Q. What methodologies are critical for analyzing experimental errors in this compound research?
- Methodological Answer : Error analysis should include:
- Propagation of uncertainty calculations for quantitative data (e.g., IC₅₀ ± SEM).
- Blinded experiments to minimize observer bias.
- Negative control replicates to account for false positives in bioassays.
Reporting confidence intervals (95%) and effect sizes (Cohen’s d) enhances reproducibility .
Methodological Resources
- Experimental Design : Follow factorial designs for multi-variable optimization .
- Data Interpretation : Use Shapiro-Wilk tests for normality and Bonferroni correction for multiple comparisons .
- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
